molecular formula C12H13NO3S2 B2819247 ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 637326-89-7

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2819247
CAS No.: 637326-89-7
M. Wt: 283.36
InChI Key: WRJSUILINVGSJD-UHFFFAOYSA-N
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Description

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.

    Thiazole-4-carboxylic acid: Contains a thiazole ring and a carboxylic acid group.

    Ethyl 2-furoate: An ester derivative of furan-2-carboxylic acid.

Uniqueness

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of furan and thiazole rings, along with an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on available literature.

The compound belongs to the thiazole family, which has been noted for its various biological properties. The synthesis typically involves the reaction of furan derivatives with thiazole precursors, leading to compounds that exhibit significant antimicrobial and anticancer activities. The molecular formula for this compound is C12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1} with a molecular weight of approximately 239.30 g/mol.

PropertyValue
Molecular FormulaC12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1}
Molecular Weight239.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Case Studies

  • Antifungal Activity : In a study evaluating the antifungal properties of thiazole derivatives, compounds similar to ethyl 3-[(furan-2-yl)methyl]-4-methyl exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against fungal strains like Candida albicans and Aspergillus flavus .
  • Antiprotozoal Activity : Another investigation revealed that thiazole derivatives showed significant activity against protozoan parasites, with IC50 values indicating potent effects against Trypanosoma cruzi and Leishmania amazonensis. For instance, a related compound demonstrated an IC50 value of 10 nM against Giardia intestinalis, outperforming traditional treatments .

Table 2: Biological Activity Overview

Biological ActivityTarget OrganismsMIC/IC50 Values
AntibacterialStaphylococcus aureusMIC: 6.25 µg/mL
Escherichia coliMIC: 12.5 µg/mL
AntifungalCandida albicansMIC: 6.25 µg/mL
Aspergillus flavusMIC: 12.5 µg/mL
AntiprotozoalTrypanosoma cruziIC50: 10 nM

The biological activity of this compound is thought to involve the inhibition of key enzymes in microbial metabolism and cell wall synthesis. Thiazole compounds often target lipid biosynthesis pathways in bacteria, disrupting membrane integrity and leading to cell death .

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-3-15-11(14)10-8(2)13(12(17)18-10)7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJSUILINVGSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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